3-(Azepan-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-(Azepan-1-ylcarbonyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of azepane with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as anhydrous dioxane . The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as peracetic acid, leading to the formation of epoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(Azepan-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Azepan-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic structure with an azepane moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c16-13(15-7-3-1-2-4-8-15)11-9-5-6-10(19-9)12(11)14(17)18/h5-6,9-12H,1-4,7-8H2,(H,17,18) |
InChI Key |
AIXKLNBEFCDSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
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